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Compound of Interest

Compound Name: Prothipendyl-d6 Hydrochloride

Cat. No.: B12430011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prothipendyl-d6
hydrochloride, a deuterated analog of the azaphenothiazine antipsychotic agent,

Prothipendyl. This document details its chemical properties, pharmacological profile, metabolic

pathways, and relevant experimental protocols to support research and development activities.

Chemical Properties
Prothipendyl-d6 hydrochloride is a stable isotope-labeled form of Prothipendyl hydrochloride,

where six hydrogen atoms on the N,N-dimethylamino group have been replaced with

deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal

standard for quantitative analysis.
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Property Value Citation(s)

Chemical Name

N,N-(Dimethyl-d6)-10H-

pyrido[3,2-b][1]

[2]benzothiazine-10-

propanamine Hydrochloride

[3]

CAS Number 1346604-67-8 [1][3]

Molecular Formula C₁₆H₁₃D₆N₃S • HCl

Molecular Weight 327.91 g/mol

Appearance Crystalline solid (predicted)

Solubility
Soluble in water (predicted for

hydrochloride salt)

Storage 2-8°C Refrigerator

Pharmacological Profile
Prothipendyl is a first-generation antipsychotic with a multi-faceted receptor binding profile,

contributing to its therapeutic effects and side-effect profile. The deuterated form,

Prothipendyl-d6 hydrochloride, is expected to have a similar pharmacological profile to its

non-deuterated counterpart.

Mechanism of Action: Prothipendyl exerts its effects through antagonism of several

neurotransmitter receptors in the central nervous system.

Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, Prothipendyl blocks

D2 receptors, which is believed to mediate its antipsychotic effects on the positive symptoms

of psychosis.

Histamine H1 Receptor Antagonism: Potent antagonism of H1 receptors contributes to its

sedative and antiemetic properties.

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors may contribute to its

anxiolytic and antipsychotic-like effects.
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Other Receptor Interactions: Prothipendyl also exhibits moderate anticholinergic activity and

interacts with alpha-1 adrenergic receptors.

While specific binding affinity (Ki) values for Prothipendyl are not consistently reported across

databases, its profile indicates a high affinity for H1, 5-HT2A, and D2 receptors.

Signaling Pathways
The primary signaling pathways affected by Prothipendyl are depicted below.
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Prothipendyl's antagonism of key neurotransmitter receptors.

Metabolism
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Prothipendyl undergoes extensive phase I metabolism in the liver, primarily catalyzed by

cytochrome P450 (CYP) enzymes. The primary metabolic pathways are N-demethylation and

S-oxidation.

Key Metabolites:

N-desmethylprothipendyl

Prothipendyl sulfoxide

Involved CYP450 Isoforms:

CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are all involved in the metabolism of

Prothipendyl.

CYP2C19 and CYP1A2 are the predominant enzymes responsible for N-demethylation.

CYP3A4 is primarily responsible for the formation of prothipendyl sulfoxide.

Metabolic Pathway Diagram
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Metabolic pathways of Prothipendyl.
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Experimental Protocols
a. Synthesis of Prothipendyl-d6 Hydrochloride
A general synthetic route for Prothipendyl hydrochloride involves the alkylation of 1-

azaphenothiazine with a suitable 3-(dimethylamino)propyl halide. For the deuterated analog, a

deuterated alkylating agent, such as 3-(dimethyl-d6-amino)propyl chloride, would be utilized.

Materials:

1-Azaphenothiazine

3-(Dimethyl-d6-amino)propyl chloride hydrochloride

Sodium hydride (NaH) or other suitable base

Anhydrous toluene or other suitable aprotic solvent

Anhydrous ethanol

Hydrochloric acid (ethanolic solution)

Procedure:

Deprotonation: In an inert atmosphere, suspend sodium hydride in anhydrous toluene. Add a

solution of 1-azaphenothiazine in anhydrous toluene dropwise. Stir the mixture to facilitate

the formation of the sodium salt of 1-azaphenothiazine.

Alkylation: Add a solution of 3-(dimethyl-d6-amino)propyl chloride (prepared from its

hydrochloride salt by neutralization) in anhydrous toluene to the reaction mixture. Heat the

mixture to reflux to drive the alkylation reaction to completion.

Work-up: After cooling, quench the reaction with water. Separate the organic layer and

extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude

Prothipendyl-d6 free base.
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Salt Formation: Dissolve the crude free base in anhydrous ethanol. Add a stoichiometric

amount of ethanolic hydrochloric acid dropwise with stirring to precipitate the hydrochloride

salt.

Purification: Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry

under vacuum to yield Prothipendyl-d6 hydrochloride.

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ²H

NMR), mass spectrometry (to confirm the molecular weight and isotopic enrichment), and

melting point analysis.

Synthesis Workflow
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General synthesis workflow for Prothipendyl-d6 hydrochloride.

b. Analytical Methods
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High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A stability-indicating HPLC method is crucial for assessing the purity of Prothipendyl-d6
hydrochloride and for monitoring its degradation under various stress conditions.

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., pH 3.0) and

acetonitrile is often suitable.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Injection Volume: 10-20 µL.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation

studies should be performed under the following conditions as per ICH guidelines:

Acid Hydrolysis: 0.1 M HCl at 60°C.

Base Hydrolysis: 0.1 M NaOH at 60°C.

Oxidative Degradation: 3% H₂O₂ at room temperature.

Thermal Degradation: 105°C.

Photolytic Degradation: Exposure to UV and visible light.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in

Biological Matrices

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological

samples due to its high sensitivity and selectivity. Prothipendyl-d6 hydrochloride is an ideal

internal standard for the quantification of Prothipendyl.
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Sample Preparation:

Protein Precipitation: Add acetonitrile to the plasma or serum sample to precipitate proteins.

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

Supernatant Transfer: Transfer the supernatant to a clean tube.

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of

nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions (Example):

LC System: A standard HPLC or UHPLC system.

Column: A C18 or similar reverse-phase column.

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an

organic phase (e.g., 0.1% formic acid in acetonitrile).

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction

monitoring (MRM) mode.

Ionization: Electrospray ionization (ESI) in positive mode.

MRM Transitions:

Prothipendyl: A specific precursor ion to product ion transition would be monitored.

Prothipendyl-d6 (Internal Standard): A specific precursor ion to product ion transition would

be monitored.

Analytical Workflow
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General workflow for the quantification of Prothipendyl in biological matrices using

Prothipendyl-d6 hydrochloride as an internal standard.

Conclusion
Prothipendyl-d6 hydrochloride is an essential tool for researchers in the fields of

pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures

accurate and precise quantification of Prothipendyl in complex biological matrices. This guide

provides a foundational understanding of its chemical properties, pharmacological actions, and

the experimental methodologies required for its synthesis and analysis, thereby supporting its

application in preclinical and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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